N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide
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Overview
Description
N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Several studies have synthesized compounds similar to the one you mentioned, focusing on their antimicrobial properties. For instance, Patel and Patel (2010) synthesized compounds with antimicrobial activities using a similar molecule as a lead compound (Patel & Patel, 2010).
- Antifungal and Antibacterial Activities : Raghavendra et al. (2016) reported the synthesis of compounds with remarkable antifungal and antibacterial properties, including ones structurally similar to the compound (Raghavendra et al., 2016).
Pharmacological Evaluation
- Diverse Biological Activities : Kumar and Panwar (2015) noted the wide range of biological activities of thiadiazole compounds, including anti-inflammatory and analgesic properties (Kumar & Panwar, 2015).
Anticancer Activity
- Cytotoxicity Against Cancer Cells : Hassan et al. (2014) synthesized compounds that were tested for their in vitro cytotoxic activity against cancer cells, highlighting the potential use of such molecules in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antidiabetic Screening
- Antidiabetic Potential : A study by Lalpara et al. (2021) explored the antidiabetic activity of derivatives of the compound, showing promise in this area (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Nematocidal Activity
- Nematocidal Properties : Liu et al. (2022) investigated novel derivatives for their nematocidal activities, indicating potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
properties
Product Name |
N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide |
---|---|
Molecular Formula |
C20H20N4O3S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-27-15-8-4-13(5-9-15)11-21-19(25)18(17-3-2-10-28-17)24(14-6-7-14)20(26)16-12-29-23-22-16/h2-5,8-10,12,14,18H,6-7,11H2,1H3,(H,21,25) |
InChI Key |
QWEAYGBNBYCHCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CS2)N(C3CC3)C(=O)C4=CSN=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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